

Tifurac absorption, distribution, metabolism, and excretion (ADME) profile

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Tifurac: An In-Depth ADME Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of **Tifurac**, also known as Tiflorex. Due to the limited publicly available data on **Tifurac**, this guide also includes a comparative analysis with the structurally similar and more extensively studied compound, fenfluramine, to provide a broader context for its pharmacokinetic properties.

Absorption

Tifurac

Orally administered 14C-**Tifurac** is well absorbed in male rats. Following a 10 mg/kg oral dose, maximum plasma levels of the unchanged drug and its metabolites are achieved within 30 minutes, indicating rapid absorption from the gastrointestinal tract.[1] Despite good absorption, the oral bioavailability of **Tifurac** in rats is low, estimated at 30%.[1] This suggests a significant first-pass metabolism effect.

Fenfluramine (Comparative Data)

Fenfluramine is also rapidly absorbed after oral administration in humans and various animal species.[2][3] Peak plasma concentrations are typically reached within 3-5 hours in humans.[3]



The absolute oral bioavailability of fenfluramine is reported to be between 75% and 83%, and its absorption is not significantly affected by food.[2][3]

Table 1: Comparative Oral Absorption Parameters

| Parameter | Tifurac (Rats) | Fenfluramine (Humans) |
|--|----------------|-----------------------|
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes[1] | 3 - 5 hours[3] |
| Oral Bioavailability (F) | 30%[1] | 75 - 83%[2][3] |

Distribution

Tifurac

Specific tissue distribution studies for **Tifurac** are not readily available. However, pharmacokinetic data from a study in rats provide an apparent volume of distribution.

Fenfluramine (Comparative Data)

Fenfluramine has an apparent volume of distribution of approximately 11.9 L/kg in healthy human subjects, indicating extensive distribution into tissues.[4] In rats, fenfluramine and its primary metabolite, norfenfluramine, have been shown to distribute into brain tissue at concentrations 15 to 60-fold greater than those in plasma.[5] The highest tissue concentrations of fenfluramine in rats were found in the gastrointestinal tract.[5] Fenfluramine is approximately 50% bound to plasma proteins, independent of its concentration.[3][4]

Metabolism

Tifurac

The primary route of metabolism for **Tifurac** in rats is S-oxidation.[1] The trifluoromethylthio group appears to block the more common metabolic pathway of p-hydroxylation, leading to an emphasis on oxidation at the sulfur atom.[1] The major metabolites identified in the urine of rats are the sulfoxides and sulfones of **Tifurac** and its N-dealkylated metabolite, nortiflorex.[1]

Key **Tifurac** Metabolites in Rats:[1]



- Tifurac sulfoxide
- Tifurac sulfone
- Nortiflorex sulfoxide
- Nortiflorex sulfone

Caption: Proposed metabolic pathway of **Tifurac** in rats.

Fenfluramine (Comparative Data)

Fenfluramine is extensively metabolized in the liver, with over 75% of the parent drug being converted to its primary active metabolite, norfenfluramine, through N-de-ethylation.[3][6] This metabolic step is primarily mediated by cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4/5.[3] [4][6][7] Norfenfluramine is subsequently deaminated and oxidized to form inactive metabolites. [2][6] There are notable species differences in the metabolism of fenfluramine, with rats exhibiting a much higher plasma ratio of norfenfluramine to fenfluramine compared to dogs, mice, and humans.[8]

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